molecular formula C10H14N2O2 B3007983 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2202367-33-5

3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B3007983
CAS RN: 2202367-33-5
M. Wt: 194.234
InChI Key: FZZBLAZXSNJPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying reaction mechanisms, and understanding the factors that influence these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, redox potential, and reactivity towards other chemical reagents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the pyrazine scaffold, have shown promise as antiviral agents. For instance:

Heck Reaction and Synthetic Applications

The Heck reaction, a powerful palladium-catalyzed coupling reaction, has been applied to 1,3-dienes. In the case of 2-substituted-1,3-dienes, both 1,4- and 1,2-addition products can be obtained, including substituted 1,3-dienes .

Receptor Binding Studies

Given the indole nucleus’s ability to bind to various receptors, further investigations into the binding affinity of 3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one could reveal new insights for drug development.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biomolecules .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It can include information about the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

3-(1-cyclopropylethoxy)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(8-3-4-8)14-9-10(13)12(2)6-5-11-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZBLAZXSNJPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Cyclopropylethoxy)-1-methyl-1,2-dihydropyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.